molecular formula C23H17N3O3 B3000791 N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide CAS No. 478029-43-5

N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide

Cat. No.: B3000791
CAS No.: 478029-43-5
M. Wt: 383.407
InChI Key: UZCBFGACDQYXDW-UHFFFAOYSA-N
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Description

Historical Context of Indole-Benzohydrazide Derivatives in Medicinal Chemistry

The indole scaffold has been a cornerstone of medicinal chemistry since the 19th century, with its first synthetic preparation via the Fischer indole synthesis in 1883. Early applications focused on natural product isolation, such as the identification of tryptophan and serotonin, but synthetic indole derivatives gained prominence in the mid-20th century with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Parallel advancements in benzohydrazide chemistry revealed its utility as a versatile linker and bioactive moiety, particularly in acylhydrazone derivatives exhibiting antiplatelet, antimicrobial, and anti-inflammatory properties.

The fusion of indole and benzohydrazide motifs emerged as a strategic approach to enhance pharmacological efficacy. For instance, 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives demonstrated 63–65% inhibition of carrageenan-induced paw edema in murine models, outperforming conventional NSAIDs in selectivity for cyclooxygenase-2 (COX-2). Similarly, indole carbohydrazide hybrids like 6g and 3m achieved 100% inhibition of platelet aggregation induced by arachidonic acid and collagen, underscoring their potential as antithrombotic agents. These breakthroughs established a robust precedent for structural optimization of indole-benzohydrazide conjugates.

Rationale for Academic Investigation of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide

The design of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide leverages three key structural features:

  • Indole Core : The 2-phenyl-1H-indol-3-yl subunit facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as evidenced by molecular docking studies of acetylcholinesterase (AChE) inhibitors.
  • Keto-Acetyl Spacer : The 2-oxoacetyl group enhances solubility and serves as a hydrogen-bond acceptor, critical for binding to pro-inflammatory mediators like TNF-α and IL-1β.
  • Benzohydrazide Moiety : The N'-acylhydrazone terminal group confers conformational flexibility and chelation capacity, enabling modulation of multiple biological targets.

This tripartite architecture addresses limitations of earlier indole derivatives, such as poor bioavailability and off-target effects. For example, chalcone-indole hybrids like 5b and 6b exhibited dual AChE/BuChE inhibition (IC~50~ = 27.54–89.12 nM) but showed cytotoxicity in hepatic cell lines. In contrast, preliminary in silico assessments of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide predict improved blood-brain barrier permeability and reduced hepatotoxicity, positioning it as a candidate for neurodegenerative and inflammatory pathologies.

Scope and Objectives of the Present Research Outline

The current investigation prioritizes four objectives:

  • Synthetic Optimization : Refining the Fischer indole synthesis and acylhydrazone condensation protocols to achieve >90% purity, as demonstrated in prior work with 3-substituted indole derivatives.
  • Biological Profiling : Evaluating inhibitory activity against AChE, BuChE, COX-1/COX-2, and platelet aggregation pathways using standardized in vitro assays.
  • Molecular Modeling : Performing docking simulations against crystallographic structures of AChE (PDB: 4EY7) and COX-2 (PDB: 3LN1) to identify critical binding interactions.
  • Structure-Activity Relationship (SAR) Analysis : Correlating substituent effects at the indole C-2 and benzohydrazide N'-positions with pharmacological outcomes, guided by QSAR principles.

These efforts aim to establish N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide as a lead compound for dual-target therapies, addressing the multifactorial nature of diseases like Alzheimer’s and rheumatoid arthritis. Subsequent phases will explore in vivo efficacy and pharmacodynamic parameters, contingent on favorable in vitro results.

Properties

IUPAC Name

N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c27-21(23(29)26-25-22(28)16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)24-20(19)15-9-3-1-4-10-15/h1-14,24H,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFGACDQYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Indole/Indolinone Substituents

Several benzohydrazide derivatives share the indole or indolinone core but differ in substituents and biological activities:

Compound Name Substituents on Benzohydrazide Acetyl Group Modification Biological Activity (Source)
Target Compound None 2-Phenyl-1H-indol-3-yl Not explicitly reported
2-Methoxy-N′-(2-oxo-2H-indol-3-yl)benzohydrazide 2-Methoxy Unsubstituted indole Anticancer (implied by structural class)
8a: 2-(Benzyloxy)-N’-(2-oxoindolin-3-ylidene)benzohydrazide 2-Benzyloxy Indolinone (oxidized indole) Antidepressant activity (IC₅₀ data not provided)
4-Chloro-N′-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetyl)benzohydrazide 4-Chloro Quinoxaline-dione Antitumor (in vitro screening)

Key Observations :

  • Substituent Position : Methoxy or benzyloxy groups on the benzohydrazide (e.g., 8a ) enhance solubility but may reduce membrane permeability.
  • Indole vs.
  • Heterocyclic Replacement: Quinoxaline-dione derivatives ( ) exhibit antitumor activity but lack the indole’s π-stacking capability.

Analogues with Pyrrole or Quinazolinone Moieties

Benzohydrazides with alternative heterocycles demonstrate divergent pharmacological profiles:

Compound Name Heterocycle Substituents on Acetyl Group Biological Activity (Source)
5b: 4-(2,5-Dimethylpyrrolyl)-N’-(2-(o-tolyl)acetyl)benzohydrazide 2,5-Dimethylpyrrole o-Tolyl Dual enoyl ACP reductase/DHFR inhibition
17a: N’-(2-(4-oxoquinazolin-2-ylthio)acetyl)benzohydrazide Quinazolinone-thioacetyl None Antitubercular (MIC: 1.5 µg/mL)
18a: N’-(2-(hexahydroquinazolin-2-ylthio)acetyl)benzohydrazide Saturated quinazolinone None Antibacterial (Gram-positive pathogens)

Key Observations :

  • Pyrrole Derivatives : Compounds like 5b show dual enzyme inhibition, likely due to the pyrrole’s electron-rich nature enhancing interactions with catalytic sites.
  • Quinazolinone-Thioacetyl Linkage: The sulfur atom in 17a improves antitubercular efficacy, possibly by disrupting mycobacterial cell walls.
  • Saturation Effects: Hydrogenation of quinazolinone (18a ) reduces planarity but increases stability, favoring antibacterial over antitumor activity.

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., 17c ) enhance antitubercular activity by increasing electrophilicity.
  • Electron-Donating Groups (EDGs) : Methoxy or benzyloxy groups ( ) improve solubility but may reduce cellular uptake.

Biological Activity

N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C23H17N3O3. Its structure features an indole moiety, which is critical for its biological activity. Indole derivatives are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Research indicates that compounds similar to N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide can induce cell apoptosis in a dose-dependent manner and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism suggests potential applications in cancer therapy, as targeting the cell cycle can effectively hinder tumor growth.

Anticancer Activity

Studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and disrupt microtubule dynamics positions it as a promising candidate in cancer treatment strategies .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Preliminary studies suggest that it may possess antibacterial effects against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to standard antibiotics remains limited. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. While direct studies on N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide are sparse, related compounds have shown the ability to reduce inflammatory markers in vitro, suggesting that this compound may also exhibit similar effects .

Case Studies

  • Cytotoxicity Assays : In vitro assays have shown that N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate potent activity comparable to established chemotherapeutics.
  • Mechanistic Studies : Further investigations revealed that the compound triggers apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases .
  • Antimicrobial Testing : In antimicrobial susceptibility tests, the compound demonstrated inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tubulin polymerization
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential reduction of inflammatory markers

Q & A

Q. What are the established synthetic methodologies for preparing N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide?

Answer: The synthesis typically involves coupling reactions between hydrazide intermediates and activated carbonyl derivatives. For example, N-(6-azidohexyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide was synthesized by reacting 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride with 6-azidohexylamine in dry dichloromethane (DCM) under basic conditions (NaHCO₃), followed by purification via flash chromatography (67% yield) . Similar protocols use reflux conditions (e.g., 100°C in methanol) and recrystallization for final purification . Key steps include:

  • Activation of carboxylic acids (e.g., acyl chlorides).
  • Nucleophilic substitution with hydrazide derivatives.
  • Purification via chromatography or recrystallization.

Q. What analytical techniques are used to characterize this compound and verify its purity?

Answer: Standard characterization includes:

  • Spectroscopic methods :
    • IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
    • ¹H/¹³C NMR to resolve indole, phenyl, and hydrazide protons (e.g., indole NH at δ ~10–12 ppm) .
  • Mass spectrometry (MS) for molecular ion confirmation .
  • X-ray crystallography to determine crystal packing and hydrogen-bonding networks (e.g., space group P1 with Z = 1) .
  • Melting point analysis and TLC for purity assessment .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Answer: Common assays include:

  • Anticonvulsant activity : Maximal electroshock (MES) model in rodents, comparing efficacy to phenytoin/carbamazepine .
  • Antimicrobial screening : Disk diffusion or microdilution against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
  • Cytotoxicity : MTT assay on cancer cell lines to measure IC₅₀ values .
  • In vivo toxicity : Neurotoxicity profiling (e.g., rotorod test) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Answer: The compound’s crystal structure (space group P1 with Z = 1) is unusual for achiral molecules, suggesting packing anomalies. To resolve discrepancies:

  • Cross-validate with multiple techniques (e.g., NMR, IR, and powder XRD).
  • Computational modeling : Compare experimental vs. DFT-optimized geometries .
  • Hydrogen-bond analysis : Investigate intermolecular interactions (e.g., N–H⋯O=C and N–H⋯Nthiazole) that stabilize the lattice .

Q. How can this compound be utilized in catalytic applications?

Answer: Benzohydrazide derivatives act as ligands for transition-metal catalysts. For example:

  • Vanadium(V) complexes with benzohydrazide ligands show catalytic activity in olefin epoxidation .
  • Design strategy :
    • Modify substituents on the indole/hydrazide moieties to tune metal coordination.
    • Test catalytic efficiency in oxidation reactions (e.g., TBHP as oxidant).
    • Characterize complexes via UV-Vis, EPR, and cyclic voltammetry .

Q. What computational approaches are used to predict the compound’s reactivity and bioactivity?

Answer:

  • DFT calculations : Optimize molecular geometry, calculate frontier orbitals (HOMO/LUMO), and global reactivity descriptors (e.g., electrophilicity index) .
  • Molecular docking : Screen against biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock/Vina .
  • 3D-QSAR : Develop models correlating structural features (e.g., substituent electronegativity) with bioactivity .

Q. How do researchers address discrepancies in biological activity data across derivatives?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity) .
  • Statistical validation : Use ANOVA or PCA to identify significant variables.
  • Dose-response profiling : Test derivatives at multiple concentrations to confirm potency trends .

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